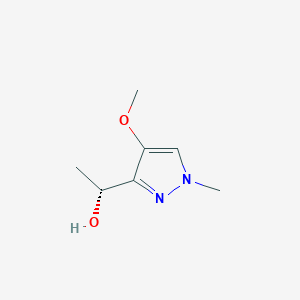

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. It is also known as 4-Methyl-1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)pentane-1,3-diol or MPMP. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Solvatochromism and Photophysical Properties

The photophysical properties of related compounds, such as 4-methoxy-N-methyl-1,8-naphthalimide, have been extensively studied to understand the impact of solvent polarity and hydrogen-bond donor capability on their behavior. Research indicates a significant solvatochromic effect, where changes in solvent composition, particularly with ethanol-water mixtures, can lead to shifts in UV-vis spectral properties. This understanding aids in the exploration of solvent effects on similar compounds for potential analytical applications in spectroscopy and material science (Demets et al., 2006).

Ethanol Synthesis from Syngas

Research into the catalytic mechanisms of ethanol synthesis, particularly on Rhodium (Rh) based catalysts, provides insights into the complex process of converting syngas into ethanol. Understanding the reaction pathways and the role of intermediates like formyl, methanol, and methane enhances our knowledge of catalysis and could inform the development of more efficient catalysts for producing ethanol and other alcohols, potentially impacting fuel and energy research (Choi & Liu, 2009).

Molecular Segregation in Alcohol-Water Solutions

Studies on alcohol-water mixtures, such as those involving methanol or ethanol, reveal molecular segregation phenomena due to hydrophobic interactions and hydrogen bonding. This research provides foundational knowledge for understanding solvent interactions at the molecular level, which is critical for fields like solution chemistry and material science (Dixit et al., 2002).

Electrooxidation in Fuel Cells

The electrocatalytic oxidation of alcohols, such as ethanol and methanol, using molecular catalysts highlights the potential for developing more efficient fuel cells. By understanding the mechanisms of alcohol oxidation and the products formed, researchers can advance the design of energy conversion devices, contributing to renewable energy technologies (Liu et al., 2016).

properties

IUPAC Name |

(1R)-1-(4-methoxy-1-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYHXGOOTHWTHU-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN(C=C1OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2894407.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894410.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2894414.png)

![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/no-structure.png)

![1-[4-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2894416.png)

![2-Benzoyl-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-3-amine](/img/structure/B2894418.png)

![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)

![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2894423.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)